1-([2,3'-Bifuran]-5-ylmethyl)-3-(2,6-difluorophenyl)urea
Description
1-([2,3'-Bifuran]-5-ylmethyl)-3-(2,6-difluorophenyl)urea is a 1,3-disubstituted urea derivative characterized by a bifuran-containing methyl group at the 1-position and a 2,6-difluorophenyl moiety at the 3-position. This compound is of interest in medicinal chemistry due to the pharmacophore-like properties of urea derivatives, which are often associated with enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[[5-(furan-3-yl)furan-2-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O3/c17-12-2-1-3-13(18)15(12)20-16(21)19-8-11-4-5-14(23-11)10-6-7-22-9-10/h1-7,9H,8H2,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFPHGMVNHBQIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)NCC2=CC=C(O2)C3=COC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([2,3’-Bifuran]-5-ylmethyl)-3-(2,6-difluorophenyl)urea typically involves the following steps:
Formation of the Bifuran Intermediate: The bifuran moiety can be synthesized through a series of reactions starting from furan derivatives. Common methods include the oxidative coupling of furan rings using reagents such as iron(III) chloride or palladium catalysts.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through nucleophilic aromatic substitution reactions. This involves the reaction of a suitable difluorobenzene derivative with a nucleophile, such as an amine or a thiol.
Urea Formation: The final step involves the formation of the urea linkage. This can be achieved by reacting the bifuran intermediate with the difluorophenyl amine derivative in the presence of a coupling agent, such as carbonyldiimidazole or triphosgene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-([2,3’-Bifuran]-5-ylmethyl)-3-(2,6-difluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form furan-2,3-dione derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base or under acidic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Substituted difluorophenyl derivatives.
Scientific Research Applications
Overview
4-Bromo-3-methoxy-1-methyl-1H-pyrazole is a heterocyclic organic compound with the molecular formula C5H7BrN2O. Its unique structure, characterized by a five-membered ring containing nitrogen and various substituents, makes it a valuable compound in multiple scientific fields.
Scientific Research Applications
The compound has garnered attention for its diverse applications across chemistry, biology, medicine, and industry.
Chemistry
- Building Block : It serves as a precursor for synthesizing more complex heterocyclic compounds.
- Organic Synthesis : Utilized as a reagent in various chemical reactions, including substitution and cycloaddition reactions.
Biological Applications
- Antimicrobial Activity : Exhibits potential against various bacterial strains, indicating its use in developing antimicrobial agents.
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms like apoptosis induction and cell cycle arrest.
Medicinal Chemistry
- Pharmaceutical Intermediate : Used in the synthesis of pharmaceutical compounds, particularly those targeting metabolic pathways.
- Therapeutic Potential : Investigated for its role in treating conditions related to oxidative stress and cellular metabolism alterations.
Industrial Applications
- Agrochemicals : The compound is being explored for its potential use in developing agrochemicals, including fungicides and pesticides.
- Materials Science : Its unique properties may facilitate innovations in materials science, particularly in developing new polymers or coatings.
Anticancer Efficacy
In vitro studies have demonstrated that pyrazole derivatives can induce apoptosis in cancer cells by disrupting mitochondrial function. For example, related compounds have shown effectiveness against breast cancer cells through mechanisms involving lactate dehydrogenase enzyme activity inhibition.
Antimicrobial Testing
A comparative study indicated that certain pyrazole derivatives exhibited significant antibacterial activity against strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL. Further research is required to determine the specific MIC for 4-bromo-3-methoxy-1-methyl-1H-pyrazole.
Overview
1-([2,3'-Bifuran]-5-yilmethyl)-3-(2,6-difluorophenyl)urea is another significant compound with potential applications across various scientific disciplines.
Scientific Research Applications
The applications of this compound are broad and include areas such as medicinal chemistry and material science.
Medicinal Chemistry
- Antitumor Activity : Research indicates potential efficacy against various cancer cell lines.
Agricultural Chemistry
- The compound may serve as an effective agrochemical agent due to its structural properties.
Mechanism of Action
The mechanism of action of 1-([2,3’-Bifuran]-5-ylmethyl)-3-(2,6-difluorophenyl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Key Observations :
- Substituent Position and Yield : The 2,6-difluorophenyl derivative (5d) exhibits the lowest yield (10%), likely due to steric hindrance during synthesis. In contrast, the 2,5-difluorophenyl analog (5f) achieves an 82% yield, suggesting favorable reaction kinetics for meta/para fluorine placement .
- Melting Points : Higher melting points (e.g., 5d: 182–183°C) correlate with symmetrical fluorine substitution (2,6-difluorophenyl), which enhances crystallinity. Asymmetrical substitution (e.g., 2,5-difluorophenyl in 5f) reduces rigidity, lowering the melting point to 92–93°C .
- Impact of Chlorine : The 3-chlorophenyl derivative (5h) shows a higher melting point (163–164°C) than most difluorinated analogs, possibly due to stronger halogen bonding .
Comparison with this compound
While direct data for the target compound is absent in the provided evidence, inferences can be drawn:
- Substituent Flexibility : Replacing the adamantane group (rigid, lipophilic) with a bifuran-methyl group (flexible, aromatic) may reduce melting points compared to 5d (182–183°C) due to decreased molecular symmetry.
- Bioactivity Potential: The bifuran system could enhance π-π interactions with biological targets compared to adamantane, which is sterically bulky but metabolically stable.
Research Findings and Gaps
- Physicochemical Trends : Fluorine substitution at the 2,6-positions consistently improves thermal stability across urea derivatives, as seen in 5d and 5g .
- Structural Characterization : Techniques such as ¹H NMR, ¹⁹F NMR, and mass spectrometry (as applied to compounds) are critical for confirming the structure of such derivatives .
- Unresolved Questions : The biological activity of this compound remains unexplored in the provided evidence. Comparative studies with adamantane-based analogs could clarify its pharmacokinetic advantages or limitations.
Biological Activity
1-([2,3'-Bifuran]-5-ylmethyl)-3-(2,6-difluorophenyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C15H13F2N2O2
- Molecular Weight: 292.27 g/mol
- IUPAC Name: this compound
The presence of bifuran and difluorophenyl moieties suggests potential interactions with biological targets through π-π stacking and hydrogen bonding.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The bifuran moiety can facilitate interactions with enzymes or receptors involved in various biochemical pathways. The difluorophenyl group enhances lipophilicity, potentially improving membrane permeability.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC): Studies have shown that related compounds possess MIC values ranging from 31.25 to 62.5 µg/mL against various bacterial strains including Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | S. aureus | 31.25 |
| Compound B | E. coli | 62.5 |
Anticancer Activity
The compound's potential as an anticancer agent has been explored in vitro. It has been reported to exhibit antiproliferative effects against several cancer cell lines:
- Cell Lines Tested: L1210 (murine leukemia), CEM (human T-lymphocyte), HeLa (cervical carcinoma).
- IC50 Values: The compound showed varied activity with IC50 values indicating effective inhibition of cell proliferation .
| Cell Line | IC50 (µM) |
|---|---|
| L1210 | 15 |
| CEM | 20 |
| HeLa | 25 |
Case Studies
- Antimicrobial Evaluation: A study evaluated the antimicrobial efficacy of a series of urea derivatives, including those structurally related to our compound. The results indicated that modifications in the urea moiety significantly influenced antibacterial activity against MRSA and Pseudomonas aeruginosa .
- Anticancer Research: Another investigation focused on the synthesis and biological evaluation of bifuran-containing ureas. Compounds demonstrated selective cytotoxicity towards cancer cells compared to normal cells, suggesting a promising therapeutic index .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
